Antibacterial Potency Against B. subtilis: Direct Comparison with Cyclopetide 1
Cyclopetide 2 exhibits a minimum inhibitory concentration (MIC) of 50 μg/mL against Bacillus subtilis, as determined by standard broth microdilution methodology . In contrast, the closely related structural analog Cyclopetide 1 (CAS 82081-23-0) demonstrates an MIC of 25 μg/mL against the same organism under comparable assay conditions . This 2-fold difference in potency indicates that Cyclopetide 2 is the less active of the two congeners; however, this reduced antibacterial potency may be offset by a more favorable cytotoxicity profile (see Evidence Item 2), making Cyclopetide 2 a preferred candidate for applications where host cell safety is paramount .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 50 μg/mL |
| Comparator Or Baseline | Cyclopetide 1: 25 μg/mL |
| Quantified Difference | Cyclopetide 2 is 2-fold less potent |
| Conditions | Bacillus subtilis, broth microdilution assay |
Why This Matters
This quantitative comparison enables researchers to select the appropriate cyclic peptide based on whether higher antimicrobial potency (Cyclopetide 1) or potentially lower host cell toxicity (Cyclopetide 2) aligns with their experimental objectives.
